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Compound of Interest

Compound Name: Orobol 7,3',4'-trimethyl ether

CAS No.: 40316-83-4

Cat. No.: B600624

Get Quote

Executive Summary & Compound Identity
This guide details the extraction, purification, and semi-synthetic preparation of Orobol trimethyl

ether (specifically 5-hydroxy-7,3',4'-trimethoxyisoflavone).

Critical Technical Distinction: Researchers must distinguish between the isoflavone (Orobol

derivative) and the flavone isomer (Luteolin derivative, often abbreviated as HTMF). "Orobol"

unequivocally refers to the isoflavone skeleton. This protocol focuses on the isoflavone

structure, which exhibits distinct pharmacokinetics and MDR-reversal profiles compared to its

flavone counterpart.

Target Compound: 5-Hydroxy-7,3',4'-trimethoxyisoflavone[1]

CAS Registry: 29080-58-8 (often shared/confused with flavone isomer; verify by structure)

Molecular Formula: C₁₈H₁₆O₆ (MW: 328.32 g/mol )

Key Physicochemical Feature: The C5-hydroxyl group forms a strong intramolecular

hydrogen bond with the C4-carbonyl, making it significantly less reactive than the C7, C3',
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and C4' hydroxyls. This property is exploited in the semi-synthetic protocol below.

Protocol A: Natural Product Extraction & Isolation
Source Material:Dalbergia species (e.g., Dalbergia sissoo, Dalbergia odorifera) or Milletia

species. These genera are rich in methoxy-isoflavones.

Extraction Workflow
Preparation: Pulverize air-dried heartwood or root bark to a coarse powder (20–40 mesh).

Maceration: Extract 1.0 kg of powder with 95% Ethanol (EtOH) (5 L x 3) at room temperature

for 72 hours.

Expert Insight: Avoid hot reflux initially to prevent thermal degradation of labile glycosides

if present, although the target aglycone is thermally stable.

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to obtain the

Crude Ethanolic Extract.

Liquid-Liquid Fractionation (The Polarity Cut)
The goal is to remove lipophilic waxes and highly polar glycosides, concentrating the aglycone

isoflavones in the organic layer.

Suspend crude extract in Distilled Water (1 L).

Defatting: Partition with n-Hexane (1 L x 3). Discard the hexane layer (contains chlorophyll,

waxes, lipids).

Target Extraction: Partition the aqueous phase with Ethyl Acetate (EtOAc) (1 L x 3).

Drying: Dry the combined EtOAc layers over Anhydrous Na₂SO₄, filter, and concentrate.

Result:EtOAc Fraction (Target Enriched).

Purification: Silica Gel & Sephadex LH-20
Step 1: Flash Column Chromatography (Silica Gel)
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Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase Gradient: n-Hexane : Ethyl Acetate (90:10 → 0:100).

Elution Logic: Methylated isoflavones are less polar than poly-hydroxy isoflavones (like

Orobol). Expect Orobol trimethyl ether to elute in the 30–40% EtOAc range.

Monitoring: TLC (Silica gel 60 F254); Mobile phase: Toluene:EtOAc:Formic Acid (5:4:1).

Visualization: UV 254nm (quenching) and 365nm (fluorescence after spraying with AlCl₃).

Step 2: Size-Exclusion/Polishing (Sephadex LH-20)

Matrix: Sephadex LH-20 swollen in Methanol (MeOH).

Load: Dissolve the active fraction from Step 1 in minimal MeOH.

Elution: Isocratic 100% MeOH.

Mechanism:[2][3] LH-20 separates based on molecular size and hydrogen-bonding

capability. It effectively removes chlorophyll remnants and polymeric tannins that co-elute on

silica.

Protocol B: Semi-Synthetic Preparation (High
Purity)
For drug development, natural isolation is often low-yielding (<0.01%). Partial methylation of

commercially available Orobol is the preferred route for generating gram-scale quantities of the

trimethyl ether.

Reaction Principle: The C5-OH is chelated to the C4-carbonyl (C=O), reducing its acidity (pKa

>12) compared to C7, C3', and C4' (pKa ~7–10). Using a weak base and controlled

stoichiometry allows selective methylation of the non-chelated hydroxyls.

Synthesis Protocol
Reagents:

Substrate: Orobol (5,7,3',4'-tetrahydroxyisoflavone)
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Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

Base: Potassium Carbonate (K₂CO₃) - Anhydrous

Solvent: Acetone (Dry)

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂),

dissolve Orobol (1.0 eq) in dry Acetone (50 mL per gram).

Addition: Add Anhydrous K₂CO₃ (4.0 eq). Stir for 15 minutes at room temperature to

deprotonate the acidic phenolic groups.

Methylation: Add Methyl Iodide (3.5 eq) dropwise via syringe.

Critical Control: Do NOT use a large excess of MeI or strong bases (like NaH), or you will

methylate the C5-OH, yielding the tetramethyl ether.

Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

Endpoint: Disappearance of Orobol (Rf ~0.2) and appearance of the major product (Rf

~0.6).

Workup:

Filter off the inorganic salts (K₂CO₃/KI) while hot.

Evaporate the filtrate to dryness.

Recrystallize the residue from MeOH/Chloroform or purify via short silica column if

necessary.

Analytical Validation & Quality Control
HPLC-DAD-MS Method
This method separates the trimethyl ether from mono/di-methyl byproducts and the starting

material.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600624?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition

Column
C18 Reverse Phase (e.g., Phenomenex Luna, 5

µm, 250 x 4.6 mm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Gradient
0-2 min: 20% B; 2-25 min: 20%→100% B; 25-30

min: 100% B

Detection UV 260 nm (Isoflavone characteristic band)

Retention
Orobol (~12 min) < Mono-Me < Di-Me <

Trimethyl Ether (~21 min)

Structural Confirmation (NMR)
¹H NMR (DMSO-d₆ or CDCl₃):

5-OH Signal: Look for a sharp singlet at δ 12.0–13.0 ppm. This confirms the C5-OH is free

(chelated) and not methylated. If this signal is absent, you have over-methylated.

Methoxy Groups: Three distinct singlets at δ 3.8–3.9 ppm (integrating to 9H total).

H-2 Proton: Singlet at δ ~8.0–8.2 ppm (Characteristic of Isoflavones; Flavones lack this

and have H-3).

Visual Workflows (Graphviz)
Diagram 1: Natural Product Isolation Workflow
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Caption: Step-by-step fractionation and purification workflow for isolating Orobol trimethyl ether

from plant biomass.

Diagram 2: Semi-Synthetic Reaction Scheme
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Caption: Chemical pathway for the selective semi-synthesis of Orobol trimethyl ether,

highlighting the chelation control mechanism.

References
PubChem. (2025). Orobol | C15H10O6. National Library of Medicine. Available at: [Link]

Domínguez, X. A., & Hinojosa, M. (1976). Mexican medicinal plants. XXVIII. Isolation of 5-

hydroxy-7,3',4'-trimethoxy-flavone from Turnera diffusa. Planta Medica, 30(1), 68-71.

Available at: [Link]

Sudha, A., & Srinivasan, P. (2016). Protective effect of 5-hydroxy-3',4',7-trimethoxyflavone

against inflammation induced by lipopolysaccharide in RAW 264.7 macrophage. Medicinal

Chemistry Research, 25(9), 1754–1767.[4] Available at: [Link]

Sielc Technologies. (2025). HPLC Method for Separation of Methoxyflavones. Available at:

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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